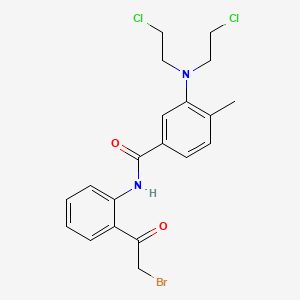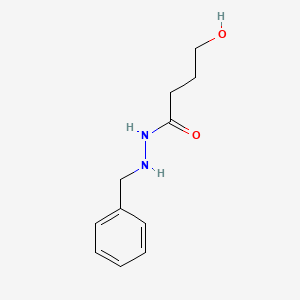
L-(+)Homophenylalanine ethyl ester hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-(+)-Homophenylalanine ethyl ester hydrochloride is a chemical compound with the molecular formula C12H17NO2·HCl and a molecular weight of 243.73 g/mol . It is a derivative of phenylalanine, an essential amino acid, and is often used in various chemical and biological research applications.
準備方法
Synthetic Routes and Reaction Conditions
L-(+)-Homophenylalanine ethyl ester hydrochloride can be synthesized through a multi-step process. One common method involves the asymmetric reduction of prochiral ketones using enzyme-catalyzed reactions . Another method includes the synthesis from ethyl ®-2-hydroxy-4-phenylbutyrate . The reaction conditions typically involve the use of specific enzymes like alcalase to achieve high enantiomeric excess.
Industrial Production Methods
Industrial production of L-(+)-Homophenylalanine ethyl ester hydrochloride often involves large-scale enzymatic resolution processes to ensure high purity and yield. The compound is usually produced in solid form and stored at room temperature in a cool, dry place .
化学反応の分析
Types of Reactions
L-(+)-Homophenylalanine ethyl ester hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acids or bases for hydrolysis and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions include the corresponding carboxylic acids and substituted derivatives, which can be further utilized in various chemical syntheses .
科学的研究の応用
L-(+)-Homophenylalanine ethyl ester hydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of L-(+)-Homophenylalanine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for various enzymes, leading to the formation of different products that can exert biological effects . The pathways involved often include enzymatic catalysis and receptor binding, which are crucial for its biological activity.
類似化合物との比較
L-(+)-Homophenylalanine ethyl ester hydrochloride can be compared with other similar compounds, such as:
L-Phenylalanine ethyl ester hydrochloride: Similar in structure but differs in the side chain, affecting its reactivity and applications.
L-Tryptophan ethyl ester hydrochloride: Another amino acid derivative with different biological activities and uses.
The uniqueness of L-(+)-Homophenylalanine ethyl ester hydrochloride lies in its specific structure, which allows for unique interactions with enzymes and receptors, making it valuable in various research fields.
特性
分子式 |
C12H18ClNO2 |
|---|---|
分子量 |
243.73 g/mol |
IUPAC名 |
2-(ethylamino)-4-phenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-2-13-11(12(14)15)9-8-10-6-4-3-5-7-10;/h3-7,11,13H,2,8-9H2,1H3,(H,14,15);1H |
InChIキー |
BAULWXQXAOOQEL-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCC1=CC=CC=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


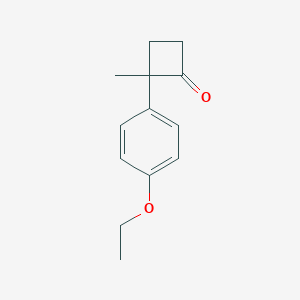
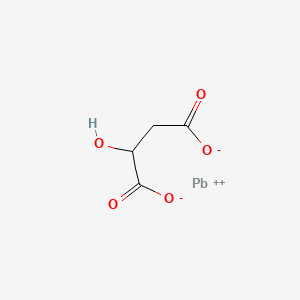
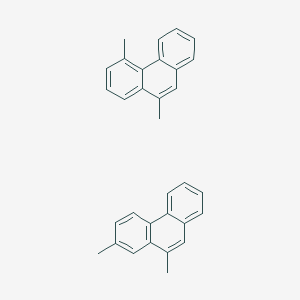

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
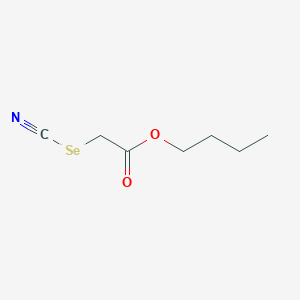
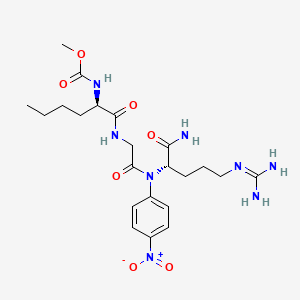
![1-(2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrol-3-yl)ethanone](/img/structure/B13809824.png)
![1,5-Dioxaspiro[5.5]undecane, 8,8,10-trimethyl-](/img/structure/B13809836.png)
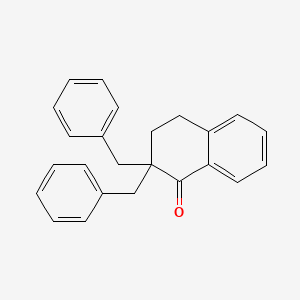
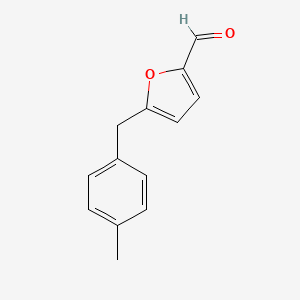
![1-Chloro-3-[(cyanocarbonothioyl)amino]benzene](/img/structure/B13809851.png)
